Benzyl 2-cyclopropylideneacetate Benzyl 2-cyclopropylideneacetate
Brand Name: Vulcanchem
CAS No.: 139132-06-2
VCID: VC8167767
InChI: InChI=1S/C12H12O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,8H,6-7,9H2
SMILES: C1CC1=CC(=O)OCC2=CC=CC=C2
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol

Benzyl 2-cyclopropylideneacetate

CAS No.: 139132-06-2

Cat. No.: VC8167767

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-cyclopropylideneacetate - 139132-06-2

Specification

CAS No. 139132-06-2
Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
IUPAC Name benzyl 2-cyclopropylideneacetate
Standard InChI InChI=1S/C12H12O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,8H,6-7,9H2
Standard InChI Key KWOWKUGUOQTFPP-UHFFFAOYSA-N
SMILES C1CC1=CC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC1=CC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Benzyl 2-cyclopropylideneacetate is characterized by:

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₂
Molecular Weight188.23 g/mol
CAS Number139132-06-2
SMILESC1(=CC(=O)OCC=2C=CC=CC2)CC1
InChIKeyKWOWKUGUOQTFPP-UHFFFAOYSA-N
Purity (Commercial)≥95%

The compound’s structure features a cyclopropylidene (spirocyclopropane) group conjugated to an acetate ester, with the benzyl group serving as a protecting moiety. This arrangement confers both steric strain and electronic activation, influencing its reactivity in synthetic transformations.

Synthesis and Reactivity

Reactivity in Organic Transformations

The cyclopropylidene group exhibits unique reactivity:

  • Cycloadditions: Participates in 1,3-dipolar cycloadditions with nitrones, forming isoxazolidine derivatives. The electron-withdrawing ester group polarizes the cyclopropane ring, directing regioselectivity .

  • Ring-Opening Reactions: Under acidic or nucleophilic conditions, the strained cyclopropane may undergo ring-opening to form linear intermediates .

  • Cross-Coupling: The benzyl ester can be hydrolyzed to yield carboxylic acids, enabling further functionalization .

SupplierCatalog NumberPurityPrice (100 mg)Source
AK Scientific6654CS≥95%Not disclosed
AaronchemAR027J6P≥95%$520

Research Applications and Case Studies

Role in Amino Acid Synthesis

Cyclopropylidene esters are intermediates in synthesizing spirocyclic amino acids. For example:

  • Spiropentylglycine: Generated via reduction of chloro-cyclopropylidene esters and subsequent azide substitution .

  • β-Amino Acids: Cyclopropylideneacetates participate in Michael additions with oxazolidinones to form enantioenriched β-amino acids .

Cyclopropane-Driven Reactions

The compound’s strained ring enables:

  • Cycloadditions: In the presence of nitrones, it forms isoxazolidines with regioselectivity influenced by the ester group’s electronic effects .

  • Ring-Opening: Under basic conditions, the cyclopropane may open to yield allyl intermediates, useful in polymer or drug synthesis .

Domino Reactions

In one reported case, lithium benzylamide addition to methyl 2-chloro-2-cyclopropylideneacetate yielded a fused azabicyclo[3.1.0]hexane derivative—a potential scaffold for bioactive molecules .

Challenges and Future Directions

Synthetic Limitations

  • Low Yield: Cyclopropanation reactions often suffer from competing side reactions, necessitating catalyst optimization .

  • Stereocontrol: Achieving high enantio- or diastereoselectivity in cyclopropane-forming steps remains challenging .

Emerging Opportunities

  • Gold-Catalyzed Cyclizations: Au(I) catalysts may enable efficient cyclopropanation of allenynes to form complex ring systems .

  • Biological Applications: Spirocyclic compounds derived from benzyl 2-cyclopropylideneacetate could serve as enzyme inhibitors or antibiotic precursors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator